molecular formula C15H14FN3 B2426133 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine CAS No. 478047-29-9

6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine

Cat. No.: B2426133
CAS No.: 478047-29-9
M. Wt: 255.296
InChI Key: IPXPAKBCBIFKEA-UHFFFAOYSA-N
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Description

“6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine” is a compound that is structurally similar to melatonin . It has been found to bind with the Notum enzyme, which is involved in the regulation of Wnt signaling . It acts as a partial agonist at the 5-HT 2A receptor .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot, three-component protocol, based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Antiallergic Properties

6-Fluoro-N-[2-(1H-Indol-3-yl)ethyl]-2-pyridinamine and related compounds have been explored for their antiallergic properties. Research has identified specific amides within this chemical series that demonstrate potent antiallergic effects, particularly in inhibiting histamine release and IL-4 production, indicating potential for the treatment of allergic reactions (Menciu et al., 1999).

Antibacterial Activity

Some derivatives of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine have shown significant antibacterial activity. Research into various analogs of this compound has revealed their effectiveness against both gram-positive and gram-negative bacteria, suggesting their potential in developing new antibacterial agents (Stefancich et al., 1985).

Antiviral Properties

Certain analogs of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine have been investigated for their antiviral properties. Studies have found that specific derivatives demonstrate significant activity against influenza viruses, providing a foundation for the development of new antiviral drugs (Ivashchenko et al., 2014).

Tachykinin NK2 Receptor Antagonism

Research on 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine derivatives has shown their potential as tachykinin NK2 receptor antagonists. These compounds have been found to possess equivalent NK2 receptor binding affinity, indicating their potential therapeutic application in conditions involving tachykinin NK2 receptors (Smith et al., 1995).

Photophysical Properties for Potential Applications

The photophysical properties of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine derivatives have been studied for their potential applications in various fields. These compounds exhibit reverse solvatochromism behavior and high quantum yield, suggesting their usability in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to their biochemical reactions . For instance, it is known that N-contained six-membered cycles with biphenyl substituent are inhibitors of dihydroorotate dehydrogenase (DHODH) .

Cellular Effects

The application of indole derivatives, including this compound, has attracted increasing attention due to their biologically active properties . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c16-14-6-3-7-15(19-14)17-9-8-11-10-18-13-5-2-1-4-12(11)13/h1-7,10,18H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXPAKBCBIFKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327280
Record name 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-29-9
Record name 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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